1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one
Description
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with two functional groups: an amino (-NH₂) group at the 3-position and a bromomethyl (-CH₂Br) group at the 2-position.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[3-amino-2-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)5-8-3-2-4-10(12)9(8)6-11/h2-4H,5-6,12H2,1H3 |
InChI Key |
RYEVXINPFVJZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)N)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by amination and subsequent functional group transformations. One common synthetic route involves the following steps:
Bromination: A precursor such as 3-methylbenzyl alcohol is brominated using bromine in the presence of a catalyst like iron(III) bromide to yield 3-bromomethylbenzyl alcohol.
Amination: The bromomethyl group is then converted to an amino group through a nucleophilic substitution reaction using ammonia or an amine.
Ketone Formation: The final step involves the oxidation of the alcohol group to a ketone using an oxidizing agent such as chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or cyanides to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols, amines, or cyanides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one, highlighting differences in substituents, properties, and applications based on the evidence:
Key Observations :
Substituent Effects on Reactivity: The bromomethyl group in the target compound offers a reactive site for nucleophilic substitution (e.g., in alkylation or cross-coupling reactions), similar to brominated intermediates in fenfluramine synthesis . Amino groups (as in the target compound) enhance solubility in polar solvents and enable hydrogen bonding, which is critical in drug-receptor interactions .
Biological and Pharmacological Relevance: Compounds like 1-[4-(methylthio)phenyl]propan-2-one demonstrate metabolic pathways involving oxidation and conjugation, suggesting the target compound may undergo similar transformations . Propan-2-one derivatives with halogenated aryl groups (e.g., bromo or chloro) are often precursors in illicit drug synthesis, as noted in the Red List of controlled precursors .
Synthetic Utility: The phenoxy-propan-2-one analog () is used to synthesize benzofurans with antimicrobial activity, indicating that the target compound’s bromomethyl group could facilitate similar cyclization reactions .
Research Findings and Data Gaps
- Physical Properties: Direct data on melting points, solubility, or spectral characteristics of this compound are absent in the evidence. These could be inferred from analogs: Brominated propan-2-ones typically exhibit higher molecular weights (e.g., 1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one: MW ~318.99) and moderate melting points (e.g., 57°C for 2-[3-(Bromomethyl)phenyl]thiophene) .
- Regulatory Status: Propan-2-one derivatives with psychoactive substituents (e.g., cathinones) are controlled under international drug laws , but the target compound’s regulatory status remains unclear.
Biological Activity
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrN\O, with a molecular weight of approximately 276.56 g/mol. The compound features a propan-2-one backbone with a bromomethyl group and an amino group on a phenyl ring, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity.
- Covalent Bonding : The bromomethyl group can participate in nucleophilic reactions, allowing the compound to form covalent bonds with proteins or nucleic acids, potentially inhibiting enzymatic activity or modulating receptor functions.
Antimicrobial Properties
This compound has shown promising antimicrobial activity in various studies. It exhibits effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The precise mechanism involves the inhibition of bacterial growth through interference with essential metabolic pathways.
Anticancer Activity
Recent investigations have highlighted the compound's anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : The compound can disrupt normal cell cycle progression, leading to increased rates of cell death.
- Inhibition of Proliferation : It has been shown to inhibit the proliferation of pancreatic cancer cells in vitro, indicating its potential as a therapeutic agent in oncology .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Showed that the compound induces apoptosis in pancreatic cancer cells via caspase activation. |
| Study 3 | Evaluated the compound's binding affinity to various protein targets, revealing potential for enzyme inhibition. |
Research Findings
Multiple studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study reported an IC value indicating effective inhibition against specific bacterial strains, highlighting its potential as an antimicrobial agent.
- Cytotoxicity Studies : In vitro assays demonstrated low cytotoxicity levels in non-cancerous cell lines while effectively targeting cancerous cells, suggesting a favorable therapeutic index .
- Enzyme Inhibition : Research indicated that the compound could inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
